molecular formula C7H13F2N B1400612 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine CAS No. 1873960-54-3

3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine

Cat. No.: B1400612
CAS No.: 1873960-54-3
M. Wt: 149.18 g/mol
InChI Key: CHZKOJXHFKVUHK-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine: is a cyclobutylamine derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of two fluorine atoms attached to the cyclobutane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.

Major Products: The major products formed from these reactions include various cyclobutanone and amine derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry: In chemistry, 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its role in treating various diseases, including cancer and neurological disorders.

Industry: Industrial applications of this compound include its use in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

  • 3,3-Difluoro-N-(methyl)cyclobutan-1-amine
  • 3,3-Difluoro-N-(ethyl)cyclobutan-1-amine
  • 3,3-Difluoro-N-(butyl)cyclobutan-1-amine

Comparison: Compared to these similar compounds, 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine exhibits unique properties due to the presence of the isopropyl group. This structural difference can influence its chemical reactivity, biological activity, and overall stability. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets and its behavior in various chemical reactions.

Properties

IUPAC Name

3,3-difluoro-N-propan-2-ylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-5(2)10-6-3-7(8,9)4-6/h5-6,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZKOJXHFKVUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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